
4,5-Difluoro-2-methylphenol
Overview
Description
4,5-Difluoro-2-methylphenol is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-methylphenol typically involves the fluorination of 2-methylphenol (o-cresol). One common method is the electrophilic aromatic substitution reaction where fluorine atoms are introduced into the aromatic ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluorohydroxy derivatives.
Substitution: Formation of difluoro-substituted phenols with various functional groups.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : 4,5-Difluoro-2-methylphenol is utilized as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its fluorinated structure can enhance the pharmacokinetic properties of drugs, improving their efficacy and bioavailability .
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's structural features contribute to its effectiveness in inhibiting bacterial growth.
2. Agricultural Chemistry
- Pesticide Formulation : The compound is studied for its potential use in developing agrochemicals, particularly as a component in pesticide formulations due to its biological activity against pests.
3. Materials Science
- Polymer Synthesis : this compound serves as a building block for functional polymers. Its unique properties allow for modifications that enhance material characteristics such as hydrophobicity and thermal stability .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. The following table summarizes comparisons between this compound and structurally similar compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
2,6-Difluoro-3-methylphenol | Fluorine at the 2nd and 6th positions | Different reactivity profile due to fluorine placement |
3,6-Difluoro-2-methylphenol | Fluorine at the 3rd and 6th positions | Enhanced stability; distinct biological activity |
2,4-Difluoro-3-methylphenol | Fluorine at the 2nd and 4th positions | Varying electronic effects compared to target compound |
Case Studies
1. Antibacterial Activity Study
In a comparative study using disc diffusion methods, this compound demonstrated significant inhibition zones against both gram-positive and gram-negative bacteria at concentrations as low as 1 mg/ml. This study highlighted its potential as a therapeutic agent in treating bacterial infections.
2. Cytotoxicity Investigation
Research involving various cancer cell lines indicated that this compound exhibited selective cytotoxicity. The compound's ability to induce apoptosis was linked to its structural characteristics that promote interaction with apoptotic pathways. Further investigations are necessary to elucidate the specific mechanisms involved .
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-methylphenol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
2,4-Difluoro-6-methylphenol: Similar structure with fluorine atoms at different positions.
4-Fluoro-2-methylphenol: Contains only one fluorine atom.
2,6-Difluoro-4-methylphenol: Another isomer with different fluorine positions.
Uniqueness: 4,5-Difluoro-2-methylphenol is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with other molecules. This positioning can lead to distinct chemical and biological properties compared to its isomers and other fluorinated phenols.
Biological Activity
4,5-Difluoro-2-methylphenol is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenolic ring. This structure enhances its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. The compound is investigated for its potential antimicrobial and antifungal properties, as well as its applications in drug development.
Chemical Structure
The molecular formula of this compound is C₇H₆F₂O, with a molecular weight of 150.12 g/mol. The presence of fluorine atoms increases lipophilicity and metabolic stability.
Synthesis Methods
The synthesis typically involves the fluorination of 2-methylphenol (o-cresol) through electrophilic aromatic substitution using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. This method allows for the selective introduction of fluorine atoms into the aromatic ring, optimizing yield and purity while minimizing by-products.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The compound's mechanism of action involves disrupting microbial cell membranes and interfering with biochemical pathways essential for microbial survival.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) and lung adenocarcinoma (A-549) cell lines.
Table 2: Cytotoxicity Data
Cell Line | IC₅₀ (µg/mL) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 | 22.09 | Induction of apoptosis | |
A-549 | 38.03 | Cell cycle arrest and apoptosis |
The studies indicate that the compound induces morphological changes in treated cells, such as membrane blebbing and nuclear disintegration, which are indicative of apoptosis .
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The enhanced lipophilicity due to fluorination contributes to its ability to penetrate cell membranes effectively, allowing it to reach intracellular targets involved in cell proliferation and survival.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to controls.
- Cancer Treatment : In a comparative study involving various phenolic compounds, this compound exhibited superior cytotoxicity against MCF-7 cells compared to traditional chemotherapeutics like Doxorubicin .
- Drug Development : Researchers are exploring its use as a scaffold in the design of new drugs targeting specific receptors involved in cancer progression and microbial resistance.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4,5-Difluoro-2-methylphenol with high purity?
Methodological Answer: Synthesis of this compound typically involves fluorination and methylation steps. To optimize purity:
- Reagent Selection : Use cesium carbonate as a base to deprotonate phenolic intermediates, ensuring efficient fluorination (as seen in analogous difluoromethylation reactions) .
- Gas Evolution Management : Monitor gas release (e.g., CO₂) during reactions using an oil bubbler to prevent pressure buildup and ensure safety .
- Purification : Employ column chromatography with hexanes/ethyl acetate gradients to separate isomers or byproducts. Confirm purity via HPLC (≥99%) and NMR.
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks by comparing shifts to analogous compounds like 3,5-Difluoro-2-hydroxybenzoic acid (δ 6.8–7.2 ppm for aromatic protons; δ 160–165 ppm for fluorinated carbons) .
- X-ray Crystallography : Use single-crystal analysis to confirm substituent positions if NMR data conflicts (e.g., distinguishing 4,5-difluoro vs. 3,6-difluoro isomers) .
- Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺ = 160.1 m/z) and fragmentation patterns to rule out impurities.
Advanced Research Questions
Q. How should researchers address contradictions in reported reaction yields for this compound synthesis?
Methodological Answer: Discrepancies in yields may arise from:
- Substituent Effects : Fluorine’s electron-withdrawing nature alters reaction kinetics. Compare conditions (e.g., solvent polarity, temperature) across studies .
- Byproduct Formation : Use GC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry.
- Data Validation : Cross-reference with independent datasets (e.g., RIFM safety assessments for analogous phenols) to identify methodological biases .
Q. What mechanistic insights can isotopic labeling provide for fluorination reactions in this compound synthesis?
Methodological Answer:
- ¹⁸O Labeling : Track oxygen sources in hydroxyl groups to differentiate between nucleophilic vs. electrophilic fluorination pathways.
- ²H Isotopes : Study kinetic isotope effects (KIEs) to determine rate-limiting steps (e.g., C-F bond formation vs. deprotonation) .
- Computational Modeling : Pair experimental data with DFT calculations (e.g., Gibbs free energy barriers) to validate proposed mechanisms.
Q. How can researchers mitigate hazards during large-scale synthesis of this compound?
Methodological Answer:
- Risk Assessment : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press) for handling volatile intermediates (e.g., chlorinated precursors) .
- Ventilation : Use fume hoods with ≥100 ft/min airflow to manage toxic gas release (e.g., HF byproducts).
- Waste Management : Neutralize acidic waste with CaCO₃ before disposal to comply with EPA/ECHA regulations .
Q. What strategies are recommended for reconciling conflicting toxicity data in academic studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from diverse sources (e.g., PubChem, ECHA) and apply statistical models (e.g., random-effects) to account for variability .
- In Silico Tools**: Use QSAR models to predict toxicity endpoints (e.g., LD₅₀) and compare with experimental results .
- Transparency : Adopt open-data frameworks (e.g., European Open Science Cloud) to enable peer validation of conflicting datasets .
Properties
IUPAC Name |
4,5-difluoro-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSPOLUTNBCTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478558 | |
Record name | 4,5-DIFLUORO-2-METHYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704884-76-4 | |
Record name | 4,5-DIFLUORO-2-METHYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-difluoro-2-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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